4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline
CAS No.: 62644-77-3
Cat. No.: VC14866063
Molecular Formula: C13H11N7
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62644-77-3 |
|---|---|
| Molecular Formula | C13H11N7 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)tetrazolo[1,5-a]quinoxaline |
| Standard InChI | InChI=1S/C13H11N7/c1-8-7-9(2)19(16-8)12-13-15-17-18-20(13)11-6-4-3-5-10(11)14-12/h3-7H,1-2H3 |
| Standard InChI Key | WDWJAYZPMXLONE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=NC3=CC=CC=C3N4C2=NN=N4)C |
Introduction
Overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline
4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is a complex organic compound that belongs to the class of tetrazoloquinoxalines. This compound is characterized by its unique structural arrangement, which includes a pyrazole and a tetrazole moiety fused to a quinoxaline backbone. The molecular formula for this compound is
, and it has a molecular weight of approximately 265.27 g/mol .
Synthesis
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline typically involves several key steps:
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Starting Materials: The synthesis can be initiated from commercially available starting materials such as o-phenylenediamine and oxalic acid.
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Reaction Conditions: The compound can be synthesized through various chemical reactions including cycloaddition and condensation reactions.
Biological Activity
Tetrazoloquinoxalines, including this compound, are often explored for their pharmacological activities. Research indicates that they may exhibit diverse biological activities such as:
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Antimicrobial Properties: Potential effectiveness against various microbial strains.
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Anticancer Properties: Investigated for cytotoxic effects on cancer cell lines.
Mechanism of Action
The mechanism of action for 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is primarily associated with its interaction with biological targets within cells. The presence of multiple nitrogen atoms in the structure allows for potential binding interactions with various biomolecules.
Spectroscopic Data
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structural integrity and functional groups present in the compound.
NMR Spectra
The
NMR spectra provide insights into the hydrogen environments within the molecule, confirming the presence of distinct protons associated with the pyrazole and tetrazole rings.
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